molecular formula C25H21N3O3 B3616923 3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

Cat. No.: B3616923
M. Wt: 411.5 g/mol
InChI Key: PGZVQEPLMXQROY-UHFFFAOYSA-N
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Description

3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, which is known for its diverse biological activities, and a benzoic acid moiety, which is commonly found in many pharmaceuticals and industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the coupling process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid lies in its specific combination of the pyrazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-[[3-(3,4-dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O3/c1-16-11-12-18(13-17(16)2)23-22(15-28(27-23)21-9-4-3-5-10-21)24(29)26-20-8-6-7-19(14-20)25(30)31/h3-15H,1-2H3,(H,26,29)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZVQEPLMXQROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN(C=C2C(=O)NC3=CC=CC(=C3)C(=O)O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
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3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
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3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
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3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
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3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid
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3-[[3-(3,4-Dimethylphenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoic acid

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